![molecular formula C26H28N2O3 B14226397 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one CAS No. 827029-71-0](/img/structure/B14226397.png)
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a diphenylmethyl group and a hydroxy-methoxyphenyl group
Méthodes De Préparation
The synthesis of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU.
Aza-Michael addition: Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts.
Analyse Des Réactions Chimiques
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The piperazine ring can undergo substitution reactions, where the diphenylmethyl group can be replaced with other substituents. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Receptors: The piperazine ring allows the compound to bind to various receptors in the body, including serotonin and dopamine receptors. This binding can modulate neurotransmitter activity and produce therapeutic effects.
Enzyme Inhibition: The compound can inhibit specific enzymes, such as poly (ADP-ribose) polymerase, which is involved in DNA repair and cell survival pathways.
Comparaison Avec Des Composés Similaires
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: This compound features a triazole ring instead of the hydroxy-methoxyphenyl group.
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one: This compound has a hydroxypropyl group instead of the diphenylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
827029-71-0 |
|---|---|
Formule moléculaire |
C26H28N2O3 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C26H28N2O3/c1-31-24-18-20(12-13-23(24)29)19-25(30)27-14-16-28(17-15-27)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26,29H,14-17,19H2,1H3 |
Clé InChI |
AQWBBAGIMXCMKB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


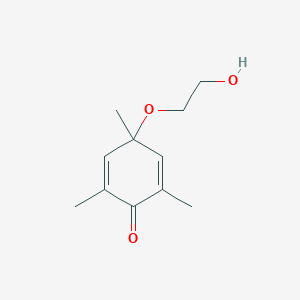
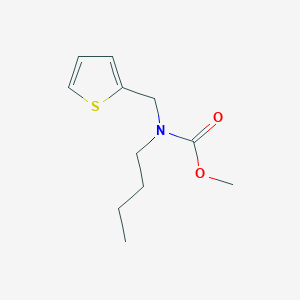
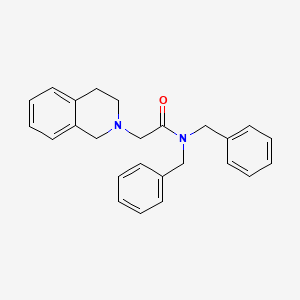
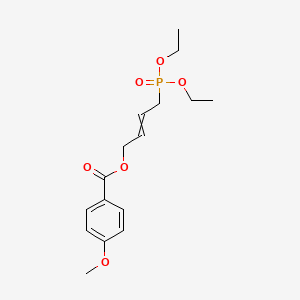
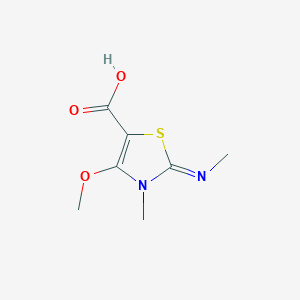
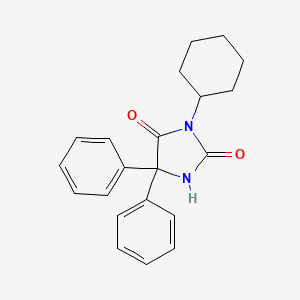
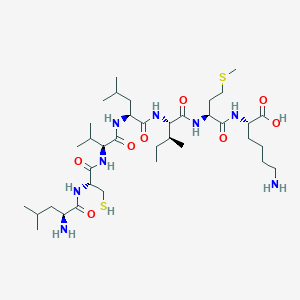
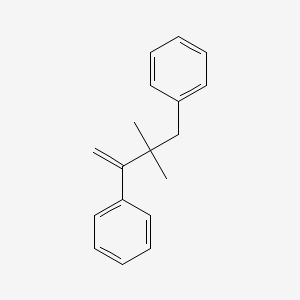
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
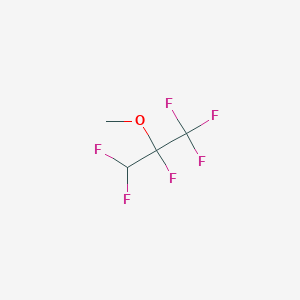
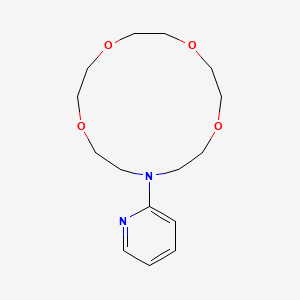
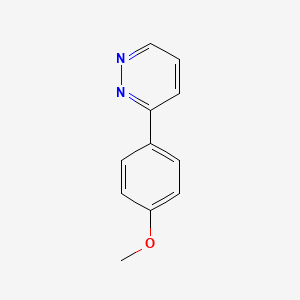
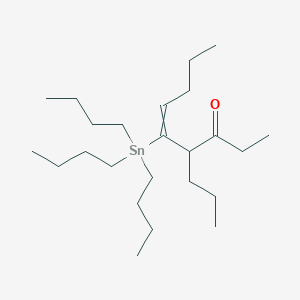
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
